molecular formula C6H3BrCl2 B103151 4-Bromo-1,2-dichlorobenzene CAS No. 18282-59-2

4-Bromo-1,2-dichlorobenzene

Cat. No. B103151
CAS RN: 18282-59-2
M. Wt: 225.89 g/mol
InChI Key: CFPZDVAZISWERM-UHFFFAOYSA-N
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Patent
US08652652B2

Procedure details

A mixture was prepared of 1-Bromo-3,4-dichlorobenzene (20.0 g, 88.5 mmol), phenylboronic acid (13.5 g, 110.6 mmol), triphenylphosphine (2.32 g, 8.85 mmol), potassium carbonate (30.58 g, 221.25 mmol), 150 mL xylenes, and 150 mL water. The mixture was stirred and nitrogen bubbled into it for 20 minutes. Palladium acetate was added (0.99 g, 4.425 mmol) and the mixture was heated at 120° C. under nitrogen overnight. Cooled to room temperature and diluted with water and dichloromethane. The mixture was filtered through Celite and the Celite was washed with water and dichloromethane. The layers were separated and the aqueous layer extracted with dichloromethane. The organic layers were dried over magnesium sulfate, filtered, and evaporated to yield a brown oil. The crude material was purified by column chromatography eluting with hexanes. The cleanest fractions containing product were collected. Obtained 6 g (30%) of clean product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
30.58 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
30%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([Cl:9])[CH:3]=1.[C:10]1(B(O)O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>O>[C:10]1([C:2]2[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([Cl:9])[CH:3]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)Cl
Name
Quantity
13.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
2.32 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
30.58 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
xylenes
Quantity
150 mL
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
nitrogen bubbled into it for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
Palladium acetate was added (0.99 g, 4.425 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
Cooled to room temperature
ADDITION
Type
ADDITION
Details
diluted with water and dichloromethane
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the Celite was washed with water and dichloromethane
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography
WASH
Type
WASH
Details
eluting with hexanes
ADDITION
Type
ADDITION
Details
The cleanest fractions containing product
CUSTOM
Type
CUSTOM
Details
were collected

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.